molecular formula C25H21Cl2NO4 B12839957 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid

Cat. No.: B12839957
M. Wt: 470.3 g/mol
InChI Key: UAGBOWBNDBDJMF-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a dichlorophenyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid typically involves multiple steps:

    Fmoc Protection:

    Formation of the Butanoic Acid Backbone: This can be achieved through various organic synthesis techniques, such as the use of Grignard reagents or other carbon-carbon bond-forming reactions.

    Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution or other suitable methods to attach the dichlorophenyl group to the butanoic acid backbone.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety.

    Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities.

    Substitution: The dichlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The Fmoc group is commonly used in peptide synthesis to protect amine functionalities.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for various applications, such as drug delivery or imaging.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, the Fmoc group is used to protect amines during synthesis, preventing unwanted reactions. The dichlorophenyl group can interact with various biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Similar in structure due to the presence of the Fmoc group.

    Dichlorophenyl Derivatives: Compounds with similar aromatic substitution patterns.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c26-16-10-9-15(23(27)12-16)11-17(13-24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,17,22H,11,13-14H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGBOWBNDBDJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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